2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide is a chemical compound notable for its applications in medicinal chemistry, particularly as an impurity reference in pharmaceutical formulations. This compound is structurally related to Lansoprazole, a medication used to treat gastrointestinal disorders. The compound's molecular formula is , and it has a molecular weight of approximately 292.68 g/mol.
This compound is classified under the category of pyridine derivatives and is specifically recognized as a pyridine N-oxide. It is often synthesized as an intermediate or impurity in the production of other pharmaceuticals, particularly those related to proton pump inhibitors like Lansoprazole. The chemical structure features a chloromethyl group and a trifluoroethoxy substituent, which contribute to its unique properties and reactivity.
The synthesis of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide typically involves several steps, including the chloromethylation of pyridine derivatives and subsequent oxidation processes.
The molecular structure of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide can be represented using various chemical notation systems:
Cc1c(OCC(F)(F)F)ccnc1CCl
InChI=1S/C12H12ClF3N2O/c1-7-4-5-11(16)13(6-7)8(17)9(14)10(15)12(18)19/h4-6H,1-3H3
The structure features a pyridine ring with substituents that include a chloromethyl group and a trifluoroethoxy group at specific positions, contributing to its chemical properties and reactivity.
The reactivity of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide can be characterized by its ability to participate in various chemical reactions:
The mechanism of action for 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide primarily revolves around its role as an intermediate in synthesizing bioactive compounds. Its structural features allow it to interact with biological targets effectively:
The physical properties of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide include:
Chemical properties include:
The primary applications of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide are found within pharmaceutical research:
This comprehensive analysis highlights the significance of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide in both synthetic chemistry and pharmaceutical applications.
CAS No.: 17355-83-8
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 358-74-7
CAS No.: 16079-52-0